molecular formula C8H12F3NO2 B13880103 Methyl 6-(trifluoromethyl)piperidine-3-carboxylate

Methyl 6-(trifluoromethyl)piperidine-3-carboxylate

Cat. No.: B13880103
M. Wt: 211.18 g/mol
InChI Key: CGESTEQGJQFKPL-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C8H12F3NO2 This compound is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group at the 6-position and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(trifluoromethyl)piperidine-3-carboxylate typically involves the reaction of 6-(trifluoromethyl)piperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(trifluoromethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then modulate the activity of its target proteins .

Comparison with Similar Compounds

  • Methyl 6-(trifluoromethyl)pyridine-3-carboxylate
  • Methyl 6-(trifluoromethyl)nicotinate
  • Methyl 6-(trifluoromethyl)isonicotinate

Comparison: Methyl 6-(trifluoromethyl)piperidine-3-carboxylate is unique due to the presence of the piperidine ring, which imparts different steric and electronic properties compared to pyridine or nicotinate derivatives. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 6-(trifluoromethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c1-14-7(13)5-2-3-6(12-4-5)8(9,10)11/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGESTEQGJQFKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(NC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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